Ophiobolin C
Overview
Description
The Biology of Ophiobolins
Ophiobolins are a group of sesterterpenoids produced by pathogenic fungi, primarily Bipolaris species, which are known to infect crops such as rice, maize, and sorghum. These compounds have been studied for their biological actions on plants, animals, and microorganisms, and have been identified as potential calmodulin antagonists .
Synthesis Analysis
The synthesis of ophiobolins has been explored through pharmacophore-directed retrosynthesis, leading to the creation of simplified bicyclic derivatives that retain anticancer activity. This approach has highlighted the importance of structural complexity in the selectivity of these compounds against cancer cells .
Molecular Structure Analysis
Ophiobolins possess a tricyclic 5-8-5 carbotricyclic skeleton, and to date, 49 natural ophiobolins have been identified and categorized into subgroups A–W based on their order of discovery. The structural variations of ophiobolins contribute to their diverse biological and pharmacological properties .
Chemical Reactions Analysis
Ophiobolin A has been shown to interact with calmodulin, a calcium-binding messenger protein, inhibiting its activity. This interaction is believed to involve a covalent modification of the protein by ophiobolin A, which may be a key aspect of its phytotoxic action .
Physical and Chemical Properties Analysis
Ophiobolins have been isolated from various sources, including the mangrove fungus Aspergillus ustus. These compounds exhibit cytotoxicity against a range of human cancer cell lines, with IC50 values ranging from 0.6 to 9.5 µM. The absolute configurations of new ophiobolin compounds have been elucidated through spectroscopic analysis, chemical methods, and quantum ECD calculations .
Biological Activities and Case Studies
Ophiobolins have demonstrated a broad spectrum of biological activities, including phytotoxic, antimicrobial, nematocidal, cytotoxic, anti-influenza, and inflammation-promoting effects. They have shown promise as drug candidates due to their anti-proliferative activities against various cancer cell lines, including multidrug resistance cells and cancer stem cells. However, the pharmacological mechanisms of ophiobolins still require further research .
In a case study involving ophiobolin O, the compound induced apoptosis and cell cycle arrest in human breast cancer MCF-7 cells through the activation of MAPK signaling pathways . Another study found that ophiobolin A displayed higher in vitro growth-inhibitory effects in mammalian cells compared to plant cells and exhibited in vivo antitumor activity in a mouse melanoma model .
Scientific Research Applications
Biological and Pharmacological Characteristics
Ophiobolin C, as a member of the ophiobolins, exhibits diverse biological and pharmacological properties. These include activities such as phytotoxic, antimicrobial, nematocidal, cytotoxic, and anti-influenza. They are promising drug candidates due to their anti-proliferative actions against various cancer cell lines, multidrug resistance cells, and cancer stem cells. The mechanisms and structure–activity relationships of these molecules are crucial for future developments and applications (Tian, Deng, & Hong, 2017).
Mode of Action and Potential Uses
Ophiobolin C, produced by pathogenic fungi like Bipolaris species, has shown significant biological actions in plants, animals, and microorganisms. It potentially functions as a calmodulin antagonist, highlighting its diverse biological effects and potential therapeutic applications (Au, Chick, & Leung, 2000).
Structural Insights and Activity Relationships
The structure-activity relationships of ophiobolin C and its derivatives provide insights into their bioactivity. The variations in bioactivity are attributed to the steric aspects of functional groups, suggesting directions for the design and synthesis of active molecules in this class (Ren et al., 2018).
Cytotoxic Effects and Therapeutic Potential
Research on ophiobolin C demonstrates its cytotoxicity towards leukemia cells, indicating its potential as a therapeutic agent. It's been found to induce apoptosis in cancer cells at nanomolar concentrations, revealing its potency and specificity (Bladt et al., 2013).
Anti-proliferative Effects on Cancer Cells
Ophiobolin O, closely related to ophiobolin C, has shown anti-proliferative effects on human breast cancer cells, suggesting a similar potential for ophiobolin C in cancer treatment. This includes inducing cell cycle arrest and activating key signaling pathways leading to cancer cell apoptosis (Yang et al., 2012).
Biosynthesis and Production Enhancement
The biosynthesis of ophiobolin C involves multiple gene clusters, highlighting the complexity of its production. Advances in understanding these biosynthetic pathways can aid in the development of methods for efficient production, crucial for its pharmaceutical application (Chai et al., 2016).
Mechanism of Action as a Cell Cycle Inhibitor
Studies have revealed that ophiobolin A, related to ophiobolin C, acts as a cell cycle inhibitor. It influences the redox metabolism and the distribution of glutathione in cells, providing insights into its mechanism of action which may be similar for ophiobolin C (Locato et al., 2015).
Herbicidal Potential
Ophiobolin C's relatives, like ophiobolin A, have been studied for their herbicidal potential, indicating a potential application of ophiobolin C in agriculture as a natural herbicide (Evidente et al., 2006).
Interaction with Signaling Pathways in Cancer Cells
Further research on ophiobolin O suggests interactions with key signaling pathways in cancer cells, providing a theoretical basis for the use of ophiobolin C in cancer therapy (Lv et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(1R,3S,4R,7S,8E,11S,12R)-4-hydroxy-1,4-dimethyl-12-[(2S)-6-methylhept-5-en-2-yl]-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O3/c1-16(2)7-6-8-17(3)19-11-12-24(4)13-21-23(22(27)14-25(21,5)28)18(15-26)9-10-20(19)24/h7,9,15,17,19-21,23,28H,6,8,10-14H2,1-5H3/b18-9-/t17-,19+,20-,21-,23+,24+,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWMYIADTRHIMY-BNFAVABNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2(C1CC=C(C3C(C2)C(CC3=O)(C)O)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@H]1CC[C@]2([C@H]1C/C=C(\[C@@H]3[C@H](C2)[C@](CC3=O)(C)O)/C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiobolin C |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.